5-Amino-2-methylbenzonitrile: A Comprehensive Technical Guide to its Physicochemical Properties
5-Amino-2-methylbenzonitrile: A Comprehensive Technical Guide to its Physicochemical Properties
Introduction
5-Amino-2-methylbenzonitrile, also known as 4-amino-2-cyanotoluene, is a versatile aromatic compound of significant interest to researchers and professionals in drug discovery, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a benzonitrile core substituted with both an amino and a methyl group, provides a synthetically tractable platform for the development of a wide array of complex molecules. The strategic placement of these functional groups governs its reactivity and physical behavior, making a thorough understanding of its properties essential for its effective application. This in-depth technical guide provides a comprehensive overview of the core physical properties of 5-Amino-2-methylbenzonitrile, detailed experimental protocols for their determination, and an analysis of its spectral characteristics, offering a foundational resource for scientists and developers.
Core Physicochemical Properties
The physical properties of 5-Amino-2-methylbenzonitrile are fundamental to its handling, storage, and application in chemical synthesis. These properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 50670-64-9 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [1][4] |
| Appearance | Tan or Yellow to brown powder | [3][5] |
| Melting Point | 88-91 °C | [1][6] |
| Boiling Point | 110 °C at 22 mmHg | [5][7] |
| Density (estimate) | 1.1083 g/cm³ | [5][7] |
| Solubility | Soluble in methanol and other polar organic solvents. | [2][7] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [5][7] |
Experimental Determination of Physical Properties
A precise understanding of the physical properties of a compound is paramount for its application in research and development. The following section details standardized, reliable protocols for the experimental determination of the key physical properties of 5-Amino-2-methylbenzonitrile. The rationale behind key steps is provided to ensure both accuracy and safety.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1 °C). Impurities tend to depress and broaden the melting point range.
Protocol: Capillary Method
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Sample Preparation: A small amount of dry 5-Amino-2-methylbenzonitrile is finely crushed into a powder.
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Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to the relatively high boiling point of 5-Amino-2-methylbenzonitrile, determination at atmospheric pressure may not be ideal. The literature value is reported under reduced pressure (vacuum).
Protocol: Microscale Boiling Point Determination
This method is suitable for small sample quantities and avoids decomposition at high temperatures.
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Apparatus Assembly: A small amount of 5-Amino-2-methylbenzonitrile (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
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Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Assessment
Understanding the solubility of 5-Amino-2-methylbenzonitrile in various solvents is crucial for its use in reactions, purifications, and formulations.
Protocol: Qualitative Solubility Testing
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Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: A small, measured amount of 5-Amino-2-methylbenzonitrile (e.g., 10 mg) is placed into a series of test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
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Observation: The tubes are agitated (vortexed or shaken) for a set period (e.g., 1 minute) and then allowed to stand. The solubility is observed and recorded (e.g., soluble, partially soluble, insoluble). The presence of the amino group suggests potential solubility in acidic aqueous solutions due to protonation.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methyl (-CH₃) protons will be a sharp singlet further upfield.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the 110-150 ppm region, with their specific shifts influenced by the electron-donating amino and methyl groups and the electron-withdrawing nitrile group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
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N-H Stretching: The primary amine will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
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C≡N Stretching: A strong, sharp absorption band corresponding to the nitrile group will be present in the 2220-2260 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
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C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
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N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 5-Amino-2-methylbenzonitrile (132.16).
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Fragmentation: Common fragmentation patterns for this molecule would likely involve the loss of HCN from the molecular ion, as well as fragmentation of the aromatic ring.
Applications and Significance
5-Amino-2-methylbenzonitrile is a valuable building block in organic synthesis, primarily due to the synthetic versatility of its amino and nitrile functional groups.
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Pharmaceutical and Drug Discovery: The aminobenzonitrile scaffold is present in a variety of biologically active molecules. The amino group can be readily derivatized to form amides, ureas, and sulfonamides, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing numerous avenues for structural modification in the search for new therapeutic agents.[3][8] For instance, similar aminobenzonitrile derivatives are used in the synthesis of kinase inhibitors for oncology applications.
-
Agrochemicals: This compound also serves as an intermediate in the synthesis of pesticides and herbicides.[3] The specific combination of functional groups can be exploited to generate molecules with desired biological activities for crop protection.
-
Materials Science: The aromatic nature and reactive functional groups of 5-Amino-2-methylbenzonitrile make it a candidate for incorporation into novel polymers and dyes.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-2-methylbenzonitrile.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.[1][4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][7]
Conclusion
5-Amino-2-methylbenzonitrile is a chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its fundamental physical properties, robust protocols for their experimental determination, and an informed prediction of its spectroscopic characteristics. By understanding these core attributes, researchers and scientists can more effectively and safely utilize this versatile building block in the synthesis of novel and valuable compounds.
References
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2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem. [Link]
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Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]
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Melting point determination. [Link]
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How to Determine Boiling Points on the Microscale - Chemtips. [Link]
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Solubility test for Organic Compounds. [Link]
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Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. [https://med.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]
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